molecular formula C9H10FIN2O5 B15291734 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Cat. No.: B15291734
M. Wt: 372.09 g/mol
InChI Key: VSSVVOWJEMFFSE-UAKXSSHOSA-N
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Description

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and an iodinated pyrimidine moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the oxolane ring followed by the introduction of the fluorine and iodine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to derivatives with altered properties.

    Substitution: The fluorine and iodine atoms can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione stands out due to its unique combination of fluorine and iodine atoms. Similar compounds include:

Properties

Molecular Formula

C9H10FIN2O5

Molecular Weight

372.09 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H10FIN2O5/c10-5-4(2-14)18-8(6(5)15)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

VSSVVOWJEMFFSE-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)I

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)I

Origin of Product

United States

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